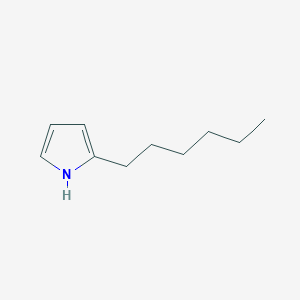
2-Hexyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1H-pyrrole is a chemical compound with the molecular formula C10H17N . It has a molecular weight of 151.25 . It is a building block used in the field of chemistry .
Synthesis Analysis
Pyrrole compounds can be synthesized using various methods. The Paal-Knorr Pyrrole Synthesis is one such method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the use of a stable manganese complex in the absence of organic solvents . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to produce N-substituted pyrroles .
Molecular Structure Analysis
The molecular structure of 2-Hexyl-1H-pyrrole consists of a pyrrole ring attached to a hexyl group . The InChI code for this compound is 1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 .
Physical And Chemical Properties Analysis
It is a building block used in the field of chemistry . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Pyrrole and its analogs have diverse biological and medicinal importance . They are used in the development of various medicinal drugs . Some of the therapeutic applications include:
- Anticancer : Pyrrole analogs have shown potential as anticancer agents .
- Anti-inflammatory : They are used in the development of anti-inflammatory drugs .
- Antiviral : Pyrrole compounds have shown antiviral properties .
- Antituberculosis : They are also used in the development of anti-tubercular agents .
Role in Biomolecules
Pyrrole is present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . These metal complexes play a vital role in photosynthesis, oxygen carrier, storage, and redox cycling reactions .
Use in Polymerization Process
Pyrroles are utilized as a catalyst for the polymerization process . They help in the formation of polymers by initiating the reaction that leads to the formation of long chains of polymers .
Corrosion Inhibitor
Pyrroles act as a corrosion inhibitor . They prevent the corrosion of metals by forming a protective layer on the metal surface .
Solvent for Resins and Terpenes
Pyrroles are used as a solvent for resins and terpenes . They help in dissolving these substances for various applications .
Use in Metallurgical Process
Pyrroles are functional in various metallurgical processes . They are used in the extraction and refining of metals .
Safety and Hazards
While specific safety and hazards information for 2-Hexyl-1H-pyrrole was not found, it is generally recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs and it should be used in a well-ventilated area . Contact with moisture should be avoided .
Zukünftige Richtungen
The synthesis of pyrrole compounds is a field of active research, with new methods being developed for the synthesis of substituted pyrroles . These methods are being optimized for efficiency, selectivity, and atom economy . The future directions of 2-Hexyl-1H-pyrrole specifically were not found in the search results.
Wirkmechanismus
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, such as fibroblast growth factor receptors (fgfrs)
Mode of Action
It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The specific interactions between 2-Hexyl-1H-pyrrole and its targets remain to be elucidated.
Biochemical Pathways
Pyrrole derivatives have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes
Result of Action
Pyrrole derivatives have been shown to have various biological activities, such as anti-inflammatory, antiviral, and antituberculosis effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrrole derivatives
Eigenschaften
IUPAC Name |
2-hexyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYMRBTVNNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)
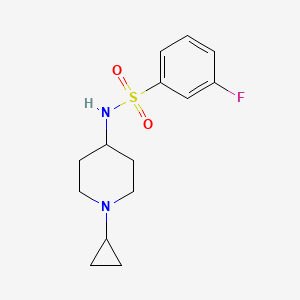
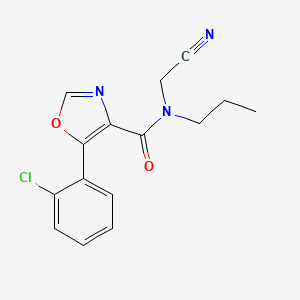
![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)
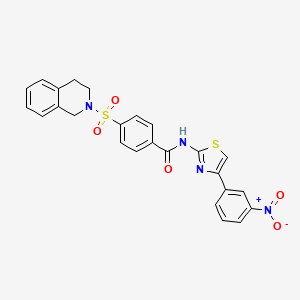
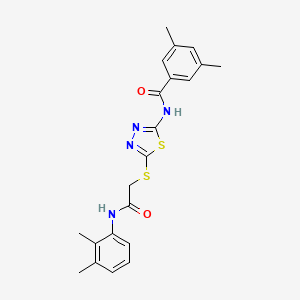

![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

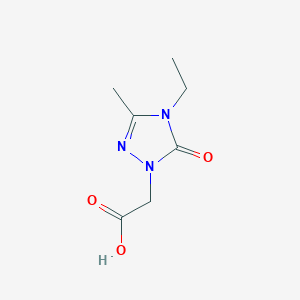
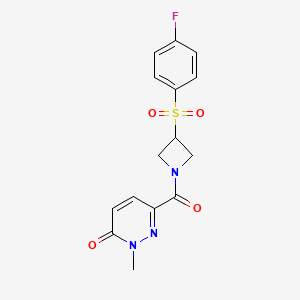
![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)